Chlorozinc(1+);ethynyl(trimethyl)silane
Overview
Description
Chlorozinc(1+);ethynyl(trimethyl)silane, also known as trimethylsilylethynylzinc chloride, is a chemical compound with the molecular formula C5H10ClSiZn and a molecular weight of 199.0614 g/mol . This compound is characterized by the presence of a zinc atom coordinated to an ethynyl group and a trimethylsilyl group, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);ethynyl(trimethyl)silane can be synthesized through the reaction of zinc chloride with ethynyl(trimethyl)silane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference . The general reaction is as follows:
ZnCl2+C2H3Si(CH3)3→ClZnC2H3Si(CH3)3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the product. The compound is often produced in solution form, typically in THF, to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);ethynyl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a substituted alkyne or alkene, depending on the nature of the coupling partner .
Scientific Research Applications
Chlorozinc(1+);ethynyl(trimethyl)silane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is employed in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of chlorozinc(1+);ethynyl(trimethyl)silane involves the coordination of the zinc atom to the ethynyl and trimethylsilyl groups. This coordination activates the ethynyl group towards nucleophilic attack, facilitating substitution and coupling reactions. The zinc atom also stabilizes the reactive intermediates, enhancing the efficiency of the reactions .
Comparison with Similar Compounds
Similar Compounds
Ethynylzinc chloride: Similar to chlorozinc(1+);ethynyl(trimethyl)silane but lacks the trimethylsilyl group.
Trimethylsilylacetylene: Contains the trimethylsilyl group but does not have the zinc coordination.
Zinc acetylides: A broader class of compounds where zinc is coordinated to various acetylide groups.
Uniqueness
This compound is unique due to the presence of both the zinc and trimethylsilyl groups. This dual functionality allows it to participate in a wider range of reactions compared to its analogs. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the zinc atom facilitates various organic transformations .
Properties
IUPAC Name |
chlorozinc(1+);ethynyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFHNBEIUVFJZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClSiZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473110 | |
Record name | Zinc, chloro[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78389-87-4 | |
Record name | Zinc, chloro[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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